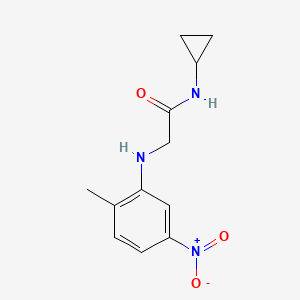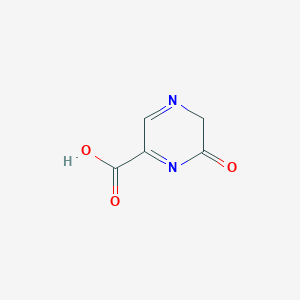![molecular formula C17H17Cl3N2O2 B14914826 2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B14914826.png)
2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide is a complex organic compound with the molecular formula C17H15Cl3N2O2. This compound is known for its unique chemical structure, which includes a methoxy group, a trichloroethyl group, and a methylphenylamino group attached to a benzamide core. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride.
Amidation: The 2-methoxybenzoyl chloride is then reacted with 2,2,2-trichloroethylamine in the presence of a base such as triethylamine to form the intermediate 2-methoxy-N-(2,2,2-trichloroethyl)benzamide.
Substitution Reaction: Finally, the intermediate is reacted with 4-methylaniline under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methoxy-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide
- 2-methoxy-N-(2,2,2-trichloro-1-(3-(4-nitrophenyl)thioureido)ethyl)benzamide
- 4-methoxy-N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl)benzamide
Uniqueness
2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C17H17Cl3N2O2 |
|---|---|
Poids moléculaire |
387.7 g/mol |
Nom IUPAC |
2-methoxy-N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C17H17Cl3N2O2/c1-11-7-9-12(10-8-11)21-16(17(18,19)20)22-15(23)13-5-3-4-6-14(13)24-2/h3-10,16,21H,1-2H3,(H,22,23) |
Clé InChI |
NFTWXGFERUXIAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide](/img/structure/B14914762.png)




![2-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14914792.png)







